

# IUPAC name (1S)-1-cyclopropylethanamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-1-Cyclopropylethylamine

Cat. No.: B070168

[Get Quote](#)

An In-depth Technical Guide to (1S)-1-Cyclopropylethanamine for Advanced Research and Development

## Introduction

(1S)-1-Cyclopropylethanamine is a chiral primary amine that has emerged as a cornerstone building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The unique structural and electronic properties of the cyclopropyl group, combined with the stereospecificity of the (S)-enantiomer, make this compound a highly sought-after intermediate for drug candidates. The cyclopropyl moiety is frequently incorporated into therapeutic agents to enhance metabolic stability, improve potency, modulate lipophilicity, and constrain molecular conformation, thereby improving receptor binding affinity. [1] Its applications span a range of therapeutic areas, including the development of Retinoid-related Orphan Receptor gamma (ROR $\gamma$ ) modulators.[2]

The critical role of chirality in pharmacology cannot be overstated; enantiomers of a drug molecule often exhibit profoundly different efficacy, pharmacokinetic profiles, and toxicity.[3] Consequently, the ability to synthesize enantiomerically pure compounds like (1S)-1-cyclopropylethanamine is not merely an academic exercise but a regulatory and clinical necessity.

This guide provides a comprehensive technical overview of (1S)-1-cyclopropylethanamine for researchers, medicinal chemists, and process development scientists. We will delve into its fundamental properties, explore robust and scalable methods for its enantioselective synthesis, detail analytical protocols for quality control, discuss its applications in drug discovery, and

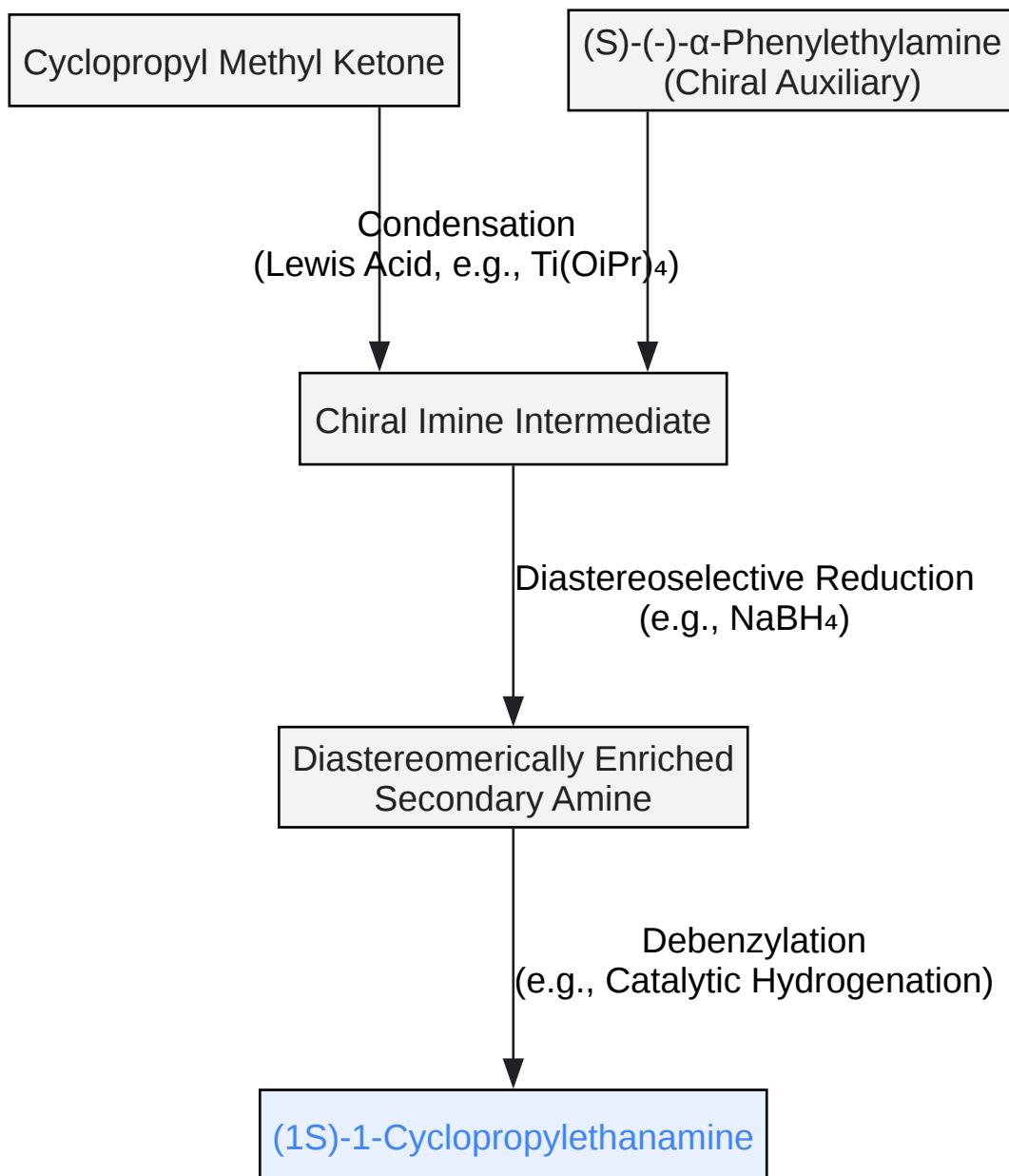
outline critical safety and handling procedures. The methodologies described herein are grounded in established chemical principles and are designed to be both informative and practically applicable in a modern research setting.

## Physicochemical and Stereochemical Properties

(1S)-1-Cyclopropylethanamine is a colorless to pale yellow liquid characterized by a chiral center at the carbon atom bonded to the amino group.<sup>[4]</sup> Understanding its physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

| Property          | Value                                 | Source(s) |
|-------------------|---------------------------------------|-----------|
| IUPAC Name        | (1S)-1-cyclopropylethanamine          | [5]       |
| Molecular Formula | C <sub>5</sub> H <sub>11</sub> N      | [4][5][6] |
| Molecular Weight  | 85.15 g/mol                           | [5][6][7] |
| Boiling Point     | 95 °C                                 | [5][8]    |
| Density           | 0.920 g/cm <sup>3</sup>               | [5][8]    |
| pKa               | 10.87 ± 0.29 (Predicted)              | [5][9]    |
| Flash Point       | 95°C                                  | [5][8]    |
| Water Solubility  | Miscible                              | [5][8]    |
| Appearance        | Clear colorless to pale yellow liquid | [4]       |
| CAS Number        | 195604-39-8                           | [4][5]    |

The stereochemical integrity of the molecule is paramount. The "(1S)" designation refers to the absolute configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules.


Caption: 2D chemical structure of (1S)-1-cyclopropylethanamine.

## Strategies for Enantioselective Synthesis

The generation of a single enantiomer of a chiral amine can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. Both approaches have their merits, and the choice often depends on factors like scale, cost of reagents, and desired enantiomeric purity.

## Asymmetric Reductive Amination (Scalable Approach)

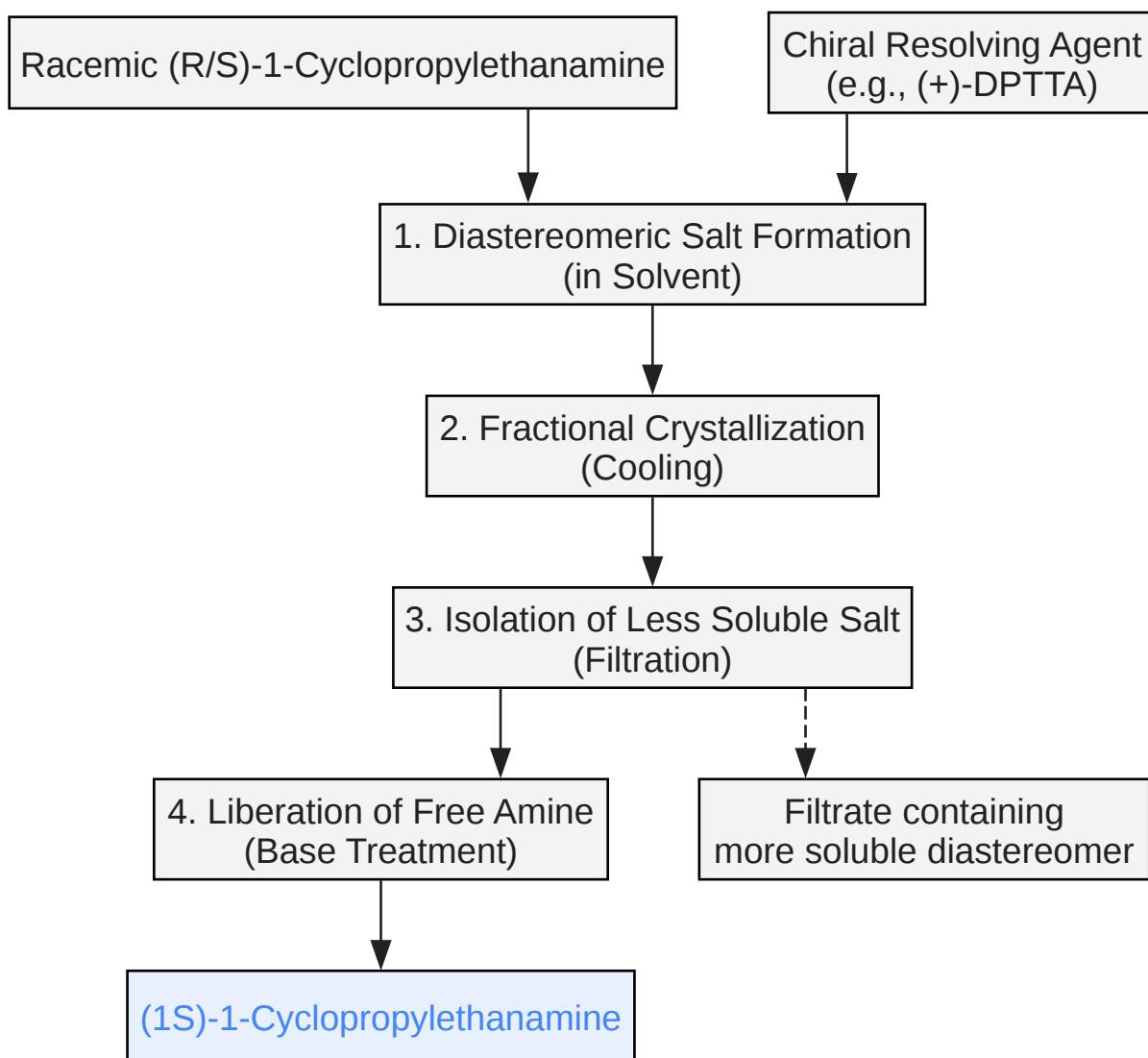
Asymmetric reductive amination is a powerful and efficient method for producing chiral amines directly from prochiral ketones.[\[10\]](#)[\[11\]](#)[\[12\]](#) This approach is particularly well-suited for industrial-scale synthesis due to its use of inexpensive starting materials and avoidance of chromatographic purification.[\[2\]](#) The most common strategy involves the condensation of cyclopropyl methyl ketone with a chiral amine to form a diastereomeric imine, which is then reduced. The subsequent removal of the chiral auxiliary yields the desired enantiopure primary amine.



[Click to download full resolution via product page](#)

Caption: Workflow for Asymmetric Reductive Amination.

Causality Behind Experimental Choices:


- (S)-(-)-α-Phenylethylamine is selected as the chiral auxiliary because it is commercially available in high enantiomeric purity at a low cost and its bulky phenyl group effectively shields one face of the C=N double bond in the imine intermediate.

- Titanium(IV) isopropoxide ( $Ti(OiPr)_4$ ) acts as a Lewis acid and a dehydrating agent, efficiently driving the condensation reaction toward the formation of the imine.[2]
- Sodium borohydride ( $NaBH_4$ ) is a mild and inexpensive reducing agent. The hydride attacks the less sterically hindered face of the imine, leading to the desired diastereomer of the secondary amine.
- Catalytic hydrogenation (e.g., with  $Pd/C$ ) is a clean and effective method for cleaving the benzylic C-N bond to release the primary amine and toluene, which is easily removed.
- **Imine Formation:** In a suitable reactor under an inert atmosphere, charge cyclopropyl methyl ketone (1.0 eq) and (S)-(-)- $\alpha$ -phenylethylamine (1.05 eq) in a solvent such as tetrahydrofuran (THF).
- Add titanium(IV) isopropoxide ( $Ti(OiPr)_4$ , ~2.5 eq) dropwise while maintaining the temperature below 30°C.
- Heat the mixture to approximately 70°C and hold for 3-4 hours to ensure complete condensation.
- **Reduction:** Cool the reaction mixture to 0-5°C. Add sodium borohydride ( $NaBH_4$ , ~0.5 eq) portion-wise, controlling the addition to maintain the temperature.
- Stir the resulting suspension at 0-5°C for 1-2 hours.
- **Work-up:** Quench the reaction by the slow addition of ethanol, followed by water and an aqueous solution of sodium hydroxide (e.g., 40%  $NaOH$ ). This procedure hydrolyzes the titanium alkoxides into filterable solids ( $TiO_2$ ).
- Filter the suspension through a pad of celite, washing the filter cake with THF.
- **Debenylation:** The resulting filtrate containing the secondary amine is subjected to catalytic hydrogenation using a palladium on carbon ( $Pd/C$ ) catalyst under a hydrogen atmosphere until the reaction is complete.
- Filter off the catalyst and isolate the product, typically as its hydrochloride salt, by distillation or precipitation. This process reliably yields the target compound with an optical purity of

99% enantiomeric excess (ee) or higher.[2]

## Chiral Resolution of Racemic Amine

Chiral resolution is a classical and robust technique for separating enantiomers from a racemic mixture.[13] This method relies on reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[3][14] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[15]



[Click to download full resolution via product page](#)

Caption: General workflow for chiral resolution by diastereomeric salt formation.

### Causality Behind Experimental Choices:

- Chiral Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is an effective resolving agent for many primary amines because its rigid structure and multiple hydrogen-bonding sites facilitate the formation of well-defined, crystalline diastereomeric salts.[3]
- Solvent Selection: The choice of solvent (e.g., methanol, ethanol) is critical. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.
- Base Treatment: A strong base like sodium hydroxide (NaOH) is used to deprotonate the ammonium salt, liberating the free, water-insoluble amine, which can then be extracted into an organic solvent.[3]
- Salt Formation: Dissolve racemic 1-cyclopropylethanamine (1.0 eq) in a suitable solvent such as methanol. In a separate flask, dissolve the chiral resolving agent, (+)-DPTTA (0.5 eq), in the same solvent.
- Add the DPTTA solution to the amine solution with stirring. A precipitate of the diastereomeric salts may form immediately.
- Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt ((S)-amine-(+)-DPTTA salt). Further cooling in an ice bath can improve the yield.
- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer.
- Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous solution of a base (e.g., 2 M NaOH) until the pH is >10.
- Extract the liberated (1S)-1-cyclopropylethanamine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

- The enantiomeric excess (e.e.) of the product must be determined using an appropriate analytical technique.

## Analytical Methodologies for Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric integrity of (1S)-1-cyclopropylethanamine.

### Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

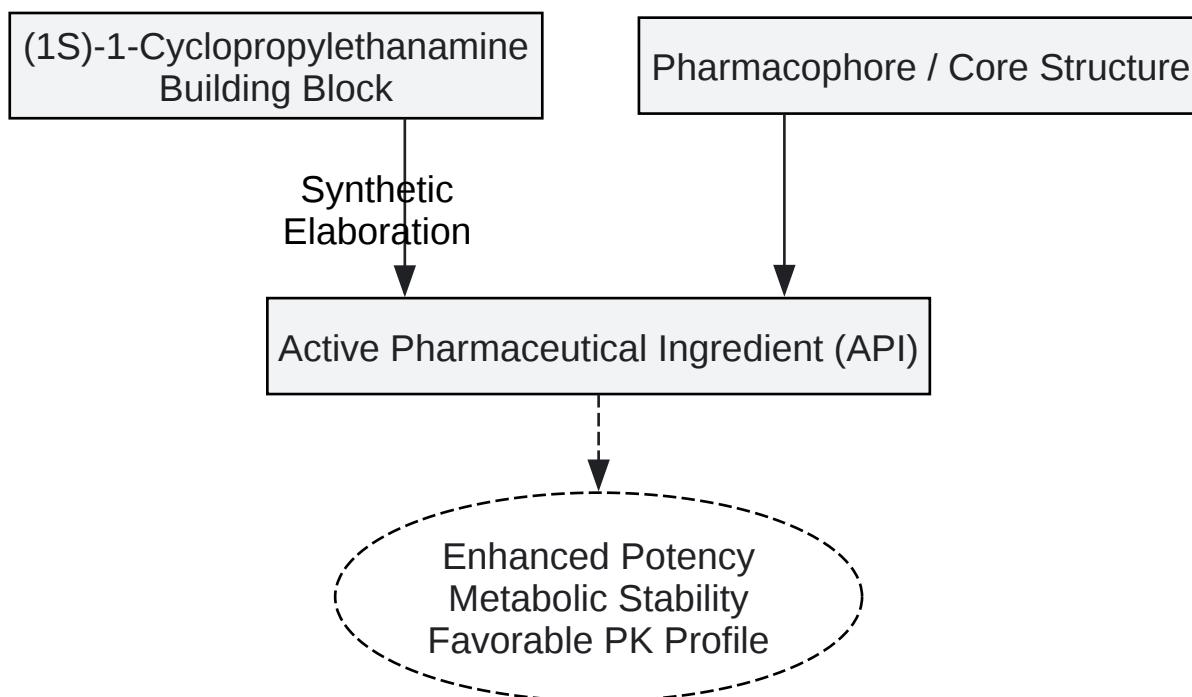
- Column Selection: Choose a suitable CSP column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating chiral amines.[\[15\]](#)
- Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). A small amount of a basic additive like diethylamine (DEA) is often added to improve peak shape and resolution for amines.[\[15\]](#)
- Sample Preparation: Prepare a dilute solution of the amine sample in the mobile phase.
- Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
- Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:  $e.e. (\%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] \times 100$ .

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the chemical structure and assess purity. While standard NMR cannot distinguish between enantiomers, the spectrum provides a unique fingerprint of the molecule.

| Proton ( <sup>1</sup> H)       | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|--------------------------------|--------------------------------|--------------|-------------|
| -CH(NH <sub>2</sub> )-         | ~3.0 - 3.5                     | Multiplet    | 1H          |
| -CH <sub>3</sub>               | ~1.1 - 1.3                     | Doublet      | 3H          |
| -NH <sub>2</sub>               | Variable (broad)               | Singlet      | 2H          |
| Cyclopropyl -CH-               | ~0.8 - 1.2                     | Multiplet    | 1H          |
| Cyclopropyl -CH <sub>2</sub> - | ~0.2 - 0.6                     | Multiplet    | 4H          |

Note: Predicted values based on typical ranges for similar structural motifs. Actual shifts are solvent-dependent.[\[16\]](#)


## Applications in Drug Discovery and Development

(1S)-1-Cyclopropylethanamine is not just an intermediate but a strategic component in modern medicinal chemistry. Its incorporation into a drug candidate can confer significant advantages. [\[17\]](#)[\[18\]](#)

Key Contributions of the Cyclopropyl Moiety:

- Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making the group more resistant to metabolic oxidation by cytochrome P450 enzymes.[\[1\]](#)
- Conformational Rigidity: The rigid, three-membered ring restricts the number of available conformations of a molecule. This can lock the drug into a bioactive conformation, increasing its affinity for the target receptor and leading to an entropically favorable binding event.[\[1\]](#)
- Potency and Lipophilicity: The cyclopropyl group acts as a "lipophilic hydrogen bond donor," effectively increasing lipophilicity without adding significant steric bulk, which can enhance

cell permeability and target engagement.



[Click to download full resolution via product page](#)

Caption: Role of (1S)-1-cyclopropylethanamine as a key building block in API synthesis.

An important example of its application is in the synthesis of ROR $\gamma$  modulators, which are being investigated for the treatment of autoimmune diseases. The amine serves as a crucial anchor point for building out the rest of the complex molecule.[2]

## Safety, Handling, and Storage

(1S)-1-Cyclopropylethanamine and its hydrochloride salt are hazardous chemicals that require careful handling to prevent exposure and ensure laboratory safety.

Hazard Identification:

- GHS Classification: The free amine is often classified as a flammable liquid, corrosive, and acutely toxic.[7][19] The hydrochloride salt is typically classified as an oral acute toxicant, a skin irritant, and a serious eye irritant.[6][20]

Recommended Handling Procedures:[20][21][22]

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Avoiding Inhalation and Contact: Avoid breathing vapors or dust. Prevent contact with skin and eyes.[\[20\]](#)
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[\[19\]](#)[\[22\]](#)

**Storage:**

- Store containers tightly closed in a dry, cool, and well-ventilated area.[\[20\]](#)[\[22\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and acids.[\[22\]](#)

**First Aid Measures:**[\[21\]](#)[\[22\]](#)

- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Always consult the most current Safety Data Sheet (SDS) before handling this material.[\[19\]](#)[\[20\]](#)  
[\[21\]](#)[\[22\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. H27499.03 [thermofisher.com]
- 5. (S)-1-CYCLOPROPYLETHYLAMINE | 195604-39-8 [chemicalbook.com]
- 6. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-Cyclopropylethylamine | C5H11N | CID 7016286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-1-(Cyclopropylethyl)amine CAS#: 6240-96-6 [amp.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Chiral\_resolution [chemeurope.com]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 15. benchchem.com [benchchem.com]
- 16. Cyclopropylamine(765-30-0) 1H NMR spectrum [chemicalbook.com]
- 17. longdom.org [longdom.org]
- 18. iris.unica.it [iris.unica.it]
- 19. Page loading... [wap.guidechem.com]
- 20. angenechemical.com [angenechemical.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC name (1S)-1-cyclopropylethanamine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b070168#iupac-name-1s-1-cyclopropylethanamine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)